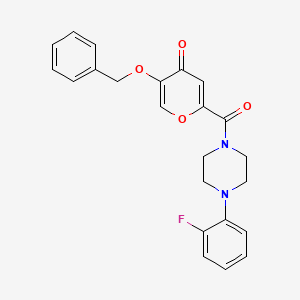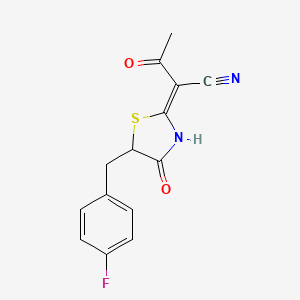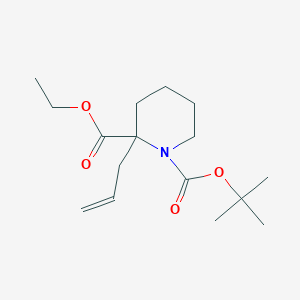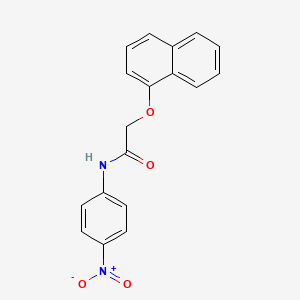
5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyranones and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Discovery and Investigation of Antineoplastic Agents
A review highlights the discovery and development of a novel series of compounds, including structures similar to 5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one, as potential antineoplastic drug candidates. These compounds demonstrate excellent cytotoxic properties, often more potent than contemporary anticancer drugs, with greater tumor-selective toxicity. They act by inducing apoptosis, generating reactive oxygen species, activating certain caspases, and affecting mitochondrial functions. These molecules also show antimalarial and antimycobacterial properties and are well tolerated in mice, making them promising for further evaluation as antineoplastic drug candidates (Hossain et al., 2020).
Heterocyclic Compounds in Medicinal Chemistry
Triazines and other heterocyclic compounds, which are related to the chemical structure of interest, have been evaluated for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. Such compounds are considered promising for the development of future drugs due to their potent pharmacological activities (Verma et al., 2019).
Chromones as Radical Scavengers
Research on chromones, which share a structural resemblance with the compound , indicates their significant antioxidant properties, potentially offering a remedy for cell impairment through their ability to neutralize active oxygen and inhibit free radicals. These properties are linked to various diseases, highlighting the importance of such compounds in medicinal chemistry for their antiinflammatory, antidiabetic, antitumor, and anticancer activities (Yadav et al., 2014).
Piperazine Derivatives in Therapeutic Use
A patent review emphasizes the significance of piperazine, a core element in the compound of interest, in the rational design of drugs. Piperazine derivatives are highlighted for their broad therapeutic uses, including as antipsychotic, antihistamine, antianginal, and anticancer agents. The review discusses various molecular designs of piperazine derivatives, underscoring their flexibility as a pharmacophore for discovering drug-like elements for diverse diseases (Rathi et al., 2016).
properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-18-8-4-5-9-19(18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVIRKMVTKVSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718043.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2718044.png)
![2-[(2E)-3-[(4-iodophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile](/img/structure/B2718045.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2718050.png)
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B2718052.png)
![2-benzyl-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2718054.png)
![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)
![5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2718057.png)
![7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718059.png)
![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2718060.png)

![Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2718065.png)